molecular formula C17H19N B8709552 1-Benzhydryl-2-methylazetidine

1-Benzhydryl-2-methylazetidine

Cat. No.: B8709552
M. Wt: 237.34 g/mol
InChI Key: BKTLZMDEVMKAPE-UHFFFAOYSA-N
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Description

Overview of Azetidine (B1206935) Ring Systems in Organic Chemistry

Azetidines are four-membered saturated heterocyclic compounds containing one nitrogen atom and three carbon atoms. prepchem.com This structural motif is a cornerstone in organic synthesis and medicinal chemistry, serving as a versatile building block for more complex nitrogen-containing molecules. rsc.orgrsc.orgmagtech.com.cnontosight.ai The presence of the azetidine ring can impart unique physicochemical properties to a molecule, influencing its conformation, metabolic stability, and biological activity. nih.govnih.gov Consequently, azetidine derivatives are integral components of numerous natural products and pharmaceutically active compounds, highlighting their importance in drug discovery and development. rsc.orgacs.org They are not only synthetic targets but also act as crucial intermediates, chiral auxiliaries, and catalysts in a variety of organic transformations. magtech.com.cn

Historical Context and Evolution of Azetidine Research

The study of azetidine chemistry has a history spanning over a century, with early reports dating back to the beginning of the 20th century, such as the formation of azetidin-2-ones (β-lactams) via Schiff base reactions in 1907. jmchemsci.com Initially, interest in azetidines was somewhat limited due to the inherent challenges associated with the synthesis of the strained four-membered ring. nih.govacs.org A significant breakthrough in azetidine chemistry was the discovery of penicillin and other β-lactam antibiotics, which spurred extensive research into the synthesis and reactivity of the related azetidin-2-one (B1220530) core. jmchemsci.com

Over the decades, synthetic methodologies have evolved considerably. Early and still common methods include the reduction of more accessible β-lactams. acs.org The field has since seen the development of a diverse array of synthetic strategies, including intramolecular cyclizations (nucleophilic substitution), ring expansions of three-membered aziridines, and various cycloaddition reactions. magtech.com.cnarkat-usa.org More recent advancements have introduced sophisticated techniques such as metal-catalyzed cyclizations and visible-light-mediated photocycloadditions, allowing for the construction of highly functionalized and stereochemically complex azetidines under mild conditions. rsc.org

Unique Structural Features and Strain Properties of the Azetidine Core

The defining characteristic of the azetidine ring is its significant ring strain. The strain energy is estimated to be approximately 25.2 to 25.4 kcal/mol. rsc.orgresearchgate.net This value is intermediate between the highly strained and reactive aziridine (B145994) ring (approx. 26.7-27.7 kcal/mol) and the much more stable, five-membered pyrrolidine (B122466) ring (approx. 5.4-5.8 kcal/mol). rsc.orgresearchgate.net

PropertyValueComparison
Ring Strain Energy ~25.4 kcal/mol rsc.orgHigher than Pyrrolidine (~5.4 kcal/mol), Lower than Aziridine (~27.7 kcal/mol) rsc.org
Conformation Puckered (Non-planar) capes.gov.brAlleviates torsional strain inherent in small rings
Key Reactivity Strain-driven ring-opening researchgate.netMore stable and easier to handle than aziridines rsc.org

Rationale for Investigating 1-Benzhydryl-2-methylazetidine: A Key Scaffold in Contemporary Chemical Research

The term "scaffold" in medicinal chemistry refers to a core molecular structure that serves as a template for the synthesis of a library of related compounds. nih.govlifechemicals.com The this compound framework has emerged as a key scaffold due to a combination of factors rooted in the properties of its constituent parts.

The azetidine ring itself is a "privileged scaffold," meaning it is a structural motif that can bind to multiple biological targets, making it a valuable starting point for drug discovery. researchgate.net The methyl group at the 2-position introduces a specific stereocenter, allowing for the exploration of stereoisomerism in biological interactions.

Crucially, the N-benzhydryl (diphenylmethyl) group serves as an effective protecting group for the azetidine nitrogen. google.com The bulky nature of the benzhydryl group provides steric hindrance that can direct reactions to other parts of the molecule and stabilizes the azetidine ring. Its presence has been shown to be advantageous for carrying out nucleophilic substitution reactions on the azetidine ring with good yields. google.com This controlled reactivity is essential for building molecular diversity. For instance, 1-benzhydryl-azetidine derivatives are used as intermediates in the synthesis of compounds with potential antimicrobial activity. google.com A documented synthesis involves the reaction of benzhydrylamine with 1,3-dibromobutane (B89751) to yield this compound directly. prepchem.com

Therefore, the investigation of this compound is driven by its utility as a versatile and synthetically tractable platform. It combines the desirable properties of the azetidine core with the practical advantages conferred by the benzhydryl protecting group, enabling chemists to efficiently generate libraries of novel, stereochemically defined molecules for biological screening and the development of new therapeutic agents.

Compound NameRole/Significance
This compound Key synthetic scaffold, combines a privileged core with a useful protecting group. google.com
Benzhydryl Group Protecting group for azetidine nitrogen, facilitates controlled substitution reactions. google.com
Azetidine Ring Privileged scaffold in medicinal chemistry, imparts unique 3D structure. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

1-benzhydryl-2-methylazetidine

InChI

InChI=1S/C17H19N/c1-14-12-13-18(14)17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3

InChI Key

BKTLZMDEVMKAPE-UHFFFAOYSA-N

Canonical SMILES

CC1CCN1C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 1 Benzhydryl 2 Methylazetidine and Its Functionalized Analogues

Intramolecular Cyclization Approaches for Azetidine (B1206935) Ring Formation

Intramolecular cyclization is a foundational and widely employed strategy for the synthesis of azetidines. This approach involves the formation of the C-N bond to close the four-membered ring from a linear precursor already containing the necessary atoms.

Nucleophilic Displacement Strategies for 1-Benzhydryl-2-methylazetidine Synthesis

One of the most direct methods for synthesizing this compound involves the intramolecular nucleophilic displacement of a leaving group by a nitrogen nucleophile. acs.org A common precursor for this reaction is a γ-haloamine, where the amine attacks the carbon bearing the halogen to form the azetidine ring.

A specific example is the reaction of benzhydrylamine with 1,3-dibromobutane (B89751). prepchem.com In this procedure, the benzhydrylamine acts as the nitrogen nucleophile, and the 1,3-dibromobutane provides the three-carbon backbone of the azetidine ring. The reaction is typically carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrogen bromide formed during the reaction. The mixture is refluxed in a suitable solvent like acetonitrile. prepchem.com After an extended period of reflux, the product, this compound, is isolated and purified by distillation. prepchem.com

This method's primary challenge is the competition with intermolecular reactions and elimination reactions, which can lead to the formation of undesired byproducts. acs.org The strain of the four-membered ring being formed can also hinder the reaction. acs.org

Table 1: Synthesis of this compound via Nucleophilic Displacement prepchem.com

Reactant 1Reactant 2BaseSolventConditionsProduct
Benzhydrylamine1,3-DibromobutaneSodium CarbonateAcetonitrileReflux, 24 hoursThis compound

Another approach involves the cyclization of γ-amino alcohols. For instance, enantiopure cis-substituted azetidines can be efficiently synthesized from γ-amino alcohols mediated by 1,1'-carbonyldiimidazole (B1668759) (CDI). acs.org

Base-Promoted Cyclizations for this compound Derivates

Base-promoted cyclizations are a cornerstone in the synthesis of azetidine derivatives. These reactions often involve the deprotonation of a precursor molecule to generate a nucleophile that subsequently undergoes an intramolecular ring-closing reaction. The choice of base, solvent, and the nature of the substituents can significantly influence the reaction's outcome and selectivity. acs.org

For instance, the synthesis of 1-alkyl-2-(trifluoromethyl)azetidines has been achieved through a sequence involving imination, hydride reduction, chlorination, and finally, a base-induced ring closure. rsc.org The electron-withdrawing nature of the trifluoromethyl group necessitates the use of a strong base like lithium hexamethyldisilazide (LiHMDS) to facilitate the cyclization. rsc.org

In the context of this compound derivatives, base-promoted cyclization of N-protected 2-(azetidin-3-yl)propane-1,3-diol (B6617013) or its corresponding 1,3-dibromide is a key synthetic step. researchgate.net The reaction of N-benzyl- and N-benzhydrylazetidinium salts with a strong base like potassium tert-butoxide in tetrahydrofuran (B95107) can lead to a Stevens rearrangement, a type of base-promoted rearrangement. researchgate.net

The synthesis of azetidine-2-carboxylic acid derivatives also relies on base-mediated intramolecular cyclization. For example, the stereoselective construction of a β-lactam ring was achieved through the cyclization of N-alpha-chloroacetyl derivatives using a chiral auxiliary. researchgate.net Similarly, Boc-protected azetidine-2-carboxylic acid has been synthesized from N-(ω-chloroethyl)-Boc-glycine by treatment with two equivalents of LDA at room temperature. acs.org

Ring-Opening and Ring-Expansion Reactions as Synthetic Pathways

Alternative strategies to direct cyclization involve the transformation of existing ring systems. These methods can provide access to substituted azetidines that might be difficult to obtain through other routes.

Transformation of Aziridine (B145994) Precursors to this compound

The ring expansion of aziridines, which are three-membered nitrogen heterocycles, offers a powerful method for the synthesis of four-membered azetidines. arkat-usa.org This transformation involves the insertion of a single carbon atom into the aziridine ring.

A notable example is the rhodium-catalyzed one-carbon ring expansion of aziridines using vinyl-N-triftosylhydrazones. This method facilitates the synthesis of valuable 2-alkenyl azetidine products. dicp.ac.cn The key to this transformation is the in situ formation of an alkenyl aziridinium (B1262131) ylide intermediate, which then undergoes a rearrangement. dicp.ac.cn

Furthermore, biocatalytic approaches have emerged for the one-carbon ring expansion of aziridines to azetidines. An engineered variant of cytochrome P450, P411-AzetS, can catalyze a highly enantioselective chemrxiv.orgnih.gov-Stevens rearrangement of an aziridinium ylide. chemrxiv.orgnih.govacs.org This enzymatic approach overcomes the challenge of competing side reactions, such as the cheletropic extrusion of ethylene. chemrxiv.orgthieme-connect.com While not directly demonstrated for this compound, this methodology highlights a promising strategy for accessing chiral azetidines from readily available aziridine precursors. chemrxiv.orgnih.gov

Rearrangement-Based Syntheses (e.g., Stevens Rearrangement)

Rearrangement reactions provide another avenue for the synthesis of azetidine derivatives. The Stevens rearrangement, in particular, has been utilized for the ring expansion of azetidinium salts to form substituted pyrrolidines. researchgate.net This reaction involves the treatment of N-benzyl- or N-benzhydrylazetidinium salts with a strong base, such as potassium tert-butoxide. researchgate.net While this specific example leads to a five-membered ring, the underlying principle of ylide formation and subsequent rearrangement is relevant to azetidine synthesis.

More pertinent to azetidine synthesis is the chemrxiv.orgnih.gov-Stevens rearrangement of aziridinium ylides to produce azetidines. chemrxiv.orgnih.gov This process involves the formal insertion of a carbene into a C-N bond of the aziridine. As mentioned earlier, both chemical and biocatalytic methods have been developed to achieve this transformation. chemrxiv.orgnih.govacs.orgthieme-connect.com The biocatalytic approach using an engineered cytochrome P450 enzyme has shown remarkable efficiency and enantioselectivity. chemrxiv.orgnih.govacs.orgthieme-connect.com The enzyme's active site is believed to play a crucial role in controlling the reaction's selectivity by mimicking a solvent cage effect, which favors the desired rearrangement over competing pathways. nih.gov

Metal-Catalyzed Synthetic Routes to this compound Derivatives

Metal-catalyzed reactions have become indispensable tools in modern organic synthesis, and the construction of azetidine rings is no exception. These methods often offer high efficiency, selectivity, and functional group tolerance.

Palladium-catalyzed reactions are prominent in this area. For example, a Suzuki cross-coupling reaction between a heteroaryl dichloride and a pyrazole (B372694) boronate ester, followed by a nucleophilic aromatic substitution with a substituted azetidine, can be used to synthesize complex molecules containing the azetidine moiety. google.com Similarly, palladium-catalyzed allylic amination has been employed for the enantioselective formation of azetidines. rsc.org

Copper-catalyzed reactions have also been developed for the synthesis of chiral azetidine precursors. For instance, a Cu-catalyzed asymmetric addition of alcohols to β,γ-alkynyl-α-imino esters provides access to linear chiral N,O-ketals, which are valuable synthetic intermediates. nih.gov

Furthermore, rhodium catalysts have been utilized in the one-carbon ring expansion of aziridines with vinyl-N-triftosylhydrazones to produce 2-vinylazetidines. dicp.ac.cn Tantalum catalysts have also been explored for the hydroaminoalkylation reaction to synthesize azetidines. rsc.org

While direct metal-catalyzed syntheses of this compound are not extensively detailed in the provided context, the application of these powerful methods to the synthesis of its derivatives and analogues is a significant and evolving area of research.

Palladium-Catalyzed Reactions in Azetidine Construction

Palladium catalysis offers powerful tools for the formation of C-N bonds, a critical step in the synthesis of azetidines. One of the notable strategies is the intramolecular amination of unactivated C-H bonds.

A significant advancement in this area is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination. organic-chemistry.orgacs.orgnih.gov This method allows for the direct conversion of a γ-C(sp³)–H bond into a C-N bond, effectively closing the four-membered ring. organic-chemistry.org The reaction typically employs a picolinamide (B142947) (PA) protected amine substrate, which acts as a directing group. organic-chemistry.orgacs.orgnih.gov The process is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle and demonstrates high diastereoselectivity. organic-chemistry.org This approach is valued for its ability to use unactivated C-H bonds as synthetic handles, offering a streamlined route to azetidines from readily available linear amines. organic-chemistry.orgacs.org The use of relatively low catalyst loading and inexpensive reagents makes this method practical and economical. organic-chemistry.orgnih.gov This strategy has been successfully applied to generate a variety of azetidine, pyrrolidine (B122466), and indoline (B122111) compounds. organic-chemistry.orgnih.govthieme-connect.com

Catalyst SystemSubstrate TypeKey FeaturesRef
Pd(OAc)₂ / PhI(OAc)₂Picolinamide (PA)-protected amineIntramolecular γ-C(sp³)–H amination, high diastereoselectivity, low catalyst loading. organic-chemistry.orgnih.gov

This table summarizes a representative palladium-catalyzed approach for azetidine ring construction.

Iron-Catalyzed Cross-Coupling Strategies for this compound Scaffolds

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to methods using precious metals like palladium. researchgate.net These strategies are particularly useful for functionalizing pre-existing azetidine rings.

A noteworthy protocol developed by Rueping and co-workers facilitates the cross-coupling of 3-iodoazetidines with a wide array of Grignard reagents. thieme-connect.deruepinglab.comrsc.org This reaction, catalyzed by iron(III) acetylacetonate (B107027) (Fe(acac)₃), effectively forges new carbon-carbon bonds at the C3 position of the azetidine ring. thieme-connect.de The addition of N,N,N′,N′-tetramethylethylenediamine (TMEDA) as a Lewis basic additive is crucial, as it helps to suppress the formation of unwanted side products. thieme-connect.de The method is versatile, accommodating aryl, heteroaryl, vinyl, and alkyl Grignard reagents, and consistently delivers the 3-substituted azetidine products in good to excellent yields. thieme-connect.deruepinglab.comrsc.org This approach provides a powerful tool for diversifying the azetidine scaffold, which can be applied in the formal synthesis of pharmacologically active molecules. ruepinglab.comrsc.org

Grignard Reagent (R²MgBr)N-Protecting Group (R¹)ProductYield (%)Ref
Phenylmagnesium bromideBocN-Boc-3-phenylazetidine85 thieme-connect.de
4-Methoxyphenylmagnesium bromideBocN-Boc-3-(4-methoxyphenyl)azetidine82 thieme-connect.de
2-Thienylmagnesium bromideBocN-Boc-3-(2-thienyl)azetidine75 thieme-connect.de
Vinylmagnesium bromideBocN-Boc-3-vinylazetidine78 thieme-connect.de
Ethylmagnesium bromideBocN-Boc-3-ethylazetidine65 thieme-connect.de

This interactive table showcases the scope of iron-catalyzed cross-coupling of 3-iodo-N-Boc-azetidine with various Grignard reagents. Data sourced from Rueping and co-workers. thieme-connect.deruepinglab.com

Organocatalytic and Stereoselective Approaches in this compound Synthesis

Organocatalysis provides a vital platform for the asymmetric synthesis of chiral azetidines, avoiding the use of metal catalysts. These methods often employ small organic molecules to induce stereoselectivity, leading to enantioenriched products.

One powerful strategy involves the use of chiral auxiliaries, such as tert-butanesulfinamide. rsc.org Voss and co-workers demonstrated a method for synthesizing C-2-substituted azetidines with high levels of stereoselectivity. rsc.org The synthesis begins with a Reformatsky reaction of sulfinimines, followed by reduction and subsequent cyclization to form the azetidine ring. rsc.org More recently, a general and scalable three-step approach using chiral tert-butanesulfinamides and 3-chloropropanal (B96773) was developed, providing access to a broad range of C2-substituted azetidines with aryl, vinyl, and alkyl groups. nih.govnih.gov

Another significant organocatalytic method is the multi-component reaction strategy. Kaufman and colleagues developed an L-proline catalyzed three-component reaction between substituted benzaldehydes, anilines, and an enolizable aldehyde. rsc.orgsciforum.netsciforum.netcore.ac.uk This sequence generates a β-aminoaldehyde intermediate, which is reduced in situ to the corresponding γ-aminoalcohol. sciforum.netcore.ac.uk Subsequent intramolecular cyclization, often promoted by microwave irradiation, yields optically active 1,2,3-trisubstituted azetidines. rsc.orgsciforum.net This approach is notable for its efficiency and the direct construction of complex, chiral azetidine frameworks from simple starting materials. sciforum.netcore.ac.uk

MethodCatalyst/AuxiliaryKey IntermediateStereoselectivityRef
Chiral Auxiliary Approach(R)- or (S)-tert-ButanesulfinamideN-Sulfinyl imineHigh diastereoselectivity (e.g., 85:15 dr) nih.govnih.gov
Three-Component ReactionL-proline (20 mol%)γ-aminoalcoholHigh enantioselectivity sciforum.netcore.ac.uk
[2+2] AnnulationPyrrolidine derivativesChiral enamineHigh diastereoselectivity rsc.org

This interactive table summarizes key organocatalytic and stereoselective methods for azetidine synthesis.

Novel and Emerging Synthetic Techniques for this compound

The field of azetidine synthesis is continually evolving, with new methods emerging that offer unique advantages in terms of efficiency, scope, and reaction conditions.

Visible-Light-Mediated [2+2] Photocycloadditions: The aza Paternò–Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, is a direct route to azetidines. nih.govspringernature.comresearchgate.net Historically, this reaction required high-energy UV light. researchgate.net A significant innovation by the Schindler group involves a visible-light-mediated intermolecular aza Paternò–Büchi reaction. nih.govschindlerresearchgroup.comresearchgate.net This method uses a commercially available iridium photocatalyst to activate 2-isoxazoline-3-carboxylates (as oxime precursors) via triplet energy transfer, enabling their cycloaddition with a broad range of alkenes under mild conditions. nih.govresearchgate.netresearchgate.net This approach is notable for its operational simplicity and the ability to produce highly functionalized azetidines that can be readily deprotected. nih.gov

Titanium-Mediated Synthesis: The Kürti group has developed a Ti(IV)-mediated coupling of oxime ethers with alkyl Grignard reagents to produce spirocyclic NH-azetidines. iars.inforesearchgate.netsmolecule.comnih.gov The reaction is proposed to proceed via a Kulinkovich-type mechanism, where a titanacyclopropane intermediate is formed, which then inserts into the oxime ether to generate the four-membered ring. iars.inforesearchgate.netnih.gov This method provides structurally diverse and previously inaccessible NH-azetidines in a single step. nih.gov

Other Emerging Methods: Other innovative strategies include the thermal isomerization of aziridines to azetidines and tantalum-catalyzed hydroaminoalkylation reactions. rsc.org These newer techniques expand the synthetic chemist's toolbox, allowing for the construction of complex azetidine structures that were previously difficult to access.

TechniqueCatalyst/MediatorSubstratesKey FeatureRef
Aza Paternò–Büchifac-[Ir(dFppy)₃]2-Isoxazoline-3-carboxylate, AlkenesVisible-light mediated, broad alkene scope. nih.govresearchgate.net
Kulinkovich-Type ReactionTi(OiPr)₄ / GrignardOxime ether, Grignard reagentForms spirocyclic NH-azetidines. iars.infonih.gov
HydroaminoalkylationTantalum catalystAmines, AlkenesForms intermediate for cyclization. rsc.org

This interactive table highlights novel and emerging synthetic routes to azetidine rings.

Reactivity Profiles and Mechanistic Investigations of 1 Benzhydryl 2 Methylazetidine

Nucleophilic Ring-Opening Reactions of the Azetidine (B1206935) Moiety.longdom.orgiitk.ac.inresearchgate.netnih.govclockss.org

The strained nature of the azetidine ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions. longdom.orgnih.gov These reactions are a major class of transformations for azetidines and are often facilitated by the activation of the nitrogen atom, for example, through quaternization or by using Lewis or Brønsted acids. clockss.orgmagtech.com.cn

Pathways and Regioselectivity of Azetidine Ring Cleavage.longdom.orgiitk.ac.inresearchgate.netnih.govclockss.org

The ring-opening of unsymmetrical azetidines like 1-benzhydryl-2-methylazetidine can proceed via different pathways, with the regioselectivity being a key aspect. The cleavage of the azetidine ring typically occurs at one of the C-N bonds. The outcome of the reaction, in terms of which bond is broken, is influenced by both electronic and steric factors. magtech.com.cn

Activation of the azetidine nitrogen, often by forming a quaternary azetidinium salt, enhances its reactivity towards nucleophiles. clockss.orgmdpi.com The subsequent nucleophilic attack can occur at either the C2 or C4 position of the azetidine ring.

Attack at C2: This pathway involves the nucleophile attacking the carbon atom bearing the methyl group. This is often favored when electronic effects stabilize a positive charge buildup at this position during the transition state.

Attack at C4: Alternatively, the nucleophile can attack the unsubstituted C4 carbon. This route is generally favored when steric hindrance at the C2 position is significant. magtech.com.cn

The regioselectivity is therefore a delicate balance. For 2-alkylazetidines, sterically demanding nucleophiles tend to attack the less substituted carbon atom (C4). magtech.com.cn However, electronic effects can override steric considerations, especially if a substituent can stabilize a developing positive charge at the C2 position. In many cases, the ring-opening proceeds via an SN2-type mechanism, which is supported by the observation of nonracemic products when starting with chiral azetidines. iitk.ac.in The use of Lewis acids can also mediate highly regioselective ring-opening reactions. iitk.ac.in

Influence of Substituents on Ring-Opening Mechanisms.iitk.ac.in

Substituents on the azetidine ring play a crucial role in directing the regioselectivity of the ring-opening reaction. The nature of the substituent at the C2 position is particularly important.

In the case of this compound, the methyl group at the C2 position is an alkyl group. For 2-alkylazetidines, the general trend is that sterically bulky or strong nucleophiles will preferentially attack the less substituted C4 position. magtech.com.cn

However, if the substituent at C2 has unsaturated character, such as an aryl or vinyl group, it can stabilize the transition state through conjugation, favoring the cleavage of the C2-N bond. magtech.com.cn While the methyl group in this compound does not provide such conjugative stabilization, the electronic nature of the nucleophile and the reaction conditions, including the presence of Lewis acids, can significantly influence the reaction's outcome. iitk.ac.in For instance, Lewis acid coordination to the nitrogen atom creates a more reactive species that undergoes nucleophilic attack in an SN2 fashion. iitk.ac.in

The benzhydryl group on the nitrogen also exerts a significant steric influence, which can affect the approach of the nucleophile and potentially influence the conformational preferences of the azetidine ring, thereby impacting the regioselectivity of the ring-opening.

Rearrangement Reactions Involving this compound Scaffolds

Azetidinium salts, which can be formed from this compound, are precursors to ylides that can undergo various rearrangement reactions, leading to the formation of larger ring systems.

Stevens Rearrangement and Analogous Transformations.iitk.ac.inresearchgate.net

The Stevens rearrangement is a 1,2-rearrangement of quaternary ammonium (B1175870) salts in the presence of a strong base. wikipedia.org This reaction proceeds through the formation of an ammonium ylide intermediate. wikipedia.org For azetidinium salts derived from this compound, treatment with a strong base can lead to the formation of an azetidinium ylide. This ylide can then undergo a Stevens rearrangement, which typically results in a ring-expansion to a pyrrolidine (B122466) derivative. researchgate.netnih.gov

The reaction mechanism is complex and has been the subject of much discussion, with evidence pointing towards the formation of a radical pair within a solvent cage. wikipedia.orgjocpr.com The regioselectivity of the rearrangement in substituted azetidinium ions can be high, though diastereoselectivity may be low in some cases. researchgate.net A significant side-reaction can be the Hofmann elimination, which leads to ring cleavage instead of expansion. researchgate.net

Recent research has shown that organocatalysts can be used to achieve enantioselective magtech.com.cnchemrxiv.org-Stevens rearrangements of azetidinium salts, yielding chiral 4-alkylideneproline derivatives. chemrxiv.org

Meisenheimer Rearrangement in Azetidine Derivatives.iitk.ac.in

The Meisenheimer rearrangement involves the thermal rearrangement of tertiary amine N-oxides to O-alkylhydroxylamines. synarchive.comchempedia.info This reaction can occur as either a magtech.com.cnchemrxiv.org- or a longdom.orgchemrxiv.org-sigmatropic rearrangement. synarchive.com

For an azetidine derivative like this compound, it would first need to be oxidized to the corresponding N-oxide. This can be achieved using oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. researchgate.netrsc.org The resulting N-oxide can then undergo a Meisenheimer rearrangement. This rearrangement of functionalized azetidines can lead to the formation of isoxazolidines. rsc.org The reaction has been shown to be regioselective when an ester or nitrile group is present at the C2 position of the azetidine ring. rsc.org

Electrophilic and Radical Reactions of this compound

The benzhydryl group, consisting of two phenyl rings, can undergo electrophilic aromatic substitution. evitachem.com This allows for the introduction of various functional groups onto the aromatic rings, further diversifying the chemical structure.

Radical reactions involving azetidine scaffolds are also known. For instance, N-azetidinyl amides can undergo reactions involving a single electron transfer (SET) mechanism, leading to the cleavage of the N-C bond of the azetidine ring. rsc.org The benzhydryl group itself can also be a source of radicals under certain conditions.

Below is a table summarizing the reactivity of this compound:

Reaction TypeReagents/ConditionsProduct Type(s)Key Features
Nucleophilic Ring-Opening Nucleophiles (e.g., hydrides, azides, amines, cyanides), often with Lewis/Brønsted acid activation or after quaternization. clockss.orgAcyclic amines. clockss.orgRegioselectivity depends on steric and electronic factors. magtech.com.cn Can proceed via an SN2 mechanism. iitk.ac.in
Stevens Rearrangement Strong base (e.g., potassium tert-butoxide) on the corresponding azetidinium salt. researchgate.netPyrrolidine derivatives. researchgate.netProceeds via an ammonium ylide intermediate. wikipedia.org Can be highly regioselective. researchgate.net
Meisenheimer Rearrangement Oxidation (e.g., mCPBA, H2O2) to the N-oxide, followed by thermal rearrangement. researchgate.netrsc.orgIsoxazolidine (B1194047) derivatives. rsc.orgInvolves rearrangement of the tertiary amine N-oxide. synarchive.com Can be regioselective with certain substituents. rsc.org
Electrophilic Aromatic Substitution Electrophiles with appropriate catalysts.Substituted benzhydryl derivatives.Functionalization of the aromatic rings of the benzhydryl group. evitachem.com

Reaction Kinetics and Transition State Analysis in Azetidine Transformations

The reactivity of azetidines, including this compound, is largely governed by the inherent strain of the four-membered ring. rsc.org This ring strain makes them susceptible to various ring-opening and rearrangement reactions. rsc.org The kinetics of these transformations are influenced by both the substituents on the ring and the nitrogen atom. The bulky N-benzhydryl group, in particular, plays a significant role in modulating the electronic and steric environment of the molecule, thereby affecting reaction rates and transition state geometries.

Computational studies have provided insight into the stability and conformational dynamics of the azetidine ring. For the parent azetidine ring, the puckered conformation is the most stable, and the transition state connecting the two equivalent puckered conformers corresponds to a pseudorotation barrier of approximately 2 kcal/mol. scribd.com While specific kinetic data for this compound is not extensively documented in publicly available literature, analysis of related transformations offers valuable insights.

A key reaction involving N-alkyl azetidines is the von Braun reaction with cyanogen (B1215507) bromide, which leads to ring cleavage. researchgate.net Mechanistic studies, including computational analysis of the transition states, have been performed for this type of reaction. The process involves the formation of an azetidinium intermediate, followed by a nucleophilic attack by the bromide ion. The regioselectivity of the ring opening is determined by the relative energies of the possible transition states. researchgate.net The stability of these transition states is influenced by steric hindrance and the electronic effects of the substituents on the azetidine ring. researchgate.net For instance, the transition state leading to the observed product is favored because it minimizes steric repulsion between the incoming nucleophile and the ring substituents. core.ac.uk

Furthermore, reactions involving the cleavage of the N-benzhydryl bond often proceed via an SN1-type mechanism. The solvolysis of benzhydryl derivatives is known to involve the formation of a stabilized carbocation intermediate in the rate-determining step. acs.org The stability of this benzhydryl cation influences the kinetics of reactions where the benzhydryl group acts as a leaving group. The rate of these reactions is typically dependent on the solvent polarity and the electronic nature of any substituents on the aromatic rings of the benzhydryl group. acs.org

Table 1: Factors Influencing Reaction Kinetics and Transition States in Azetidine Transformations

Factor Influence on Kinetics & Transition State Relevant Transformation(s) Citations
Ring Strain Lowers the activation energy for ring-opening reactions. Nucleophilic Ring Opening, Stevens Rearrangement, von Braun Reaction rsc.org
N-Benzhydryl Group Sterically directs incoming reagents; electronically stabilizes cationic intermediates upon cleavage. Stevens Rearrangement, Nucleophilic Ring Opening researchgate.netresearchgate.net
Substituents (e.g., C2-methyl) Affects steric hindrance at adjacent carbons, influencing nucleophilic attack pathways and transition state stability. von Braun Reaction, Nucleophilic Ring Opening researchgate.net
Solvent Polarity Can stabilize charged intermediates and transition states, accelerating SN1-type reactions. Solvolysis, reactions involving azetidinium ion intermediates acs.org

Chemo- and Regioselectivity in this compound Reactions

Chemo- and regioselectivity are critical aspects of the reactivity of this compound, defining the outcome of reactions where multiple reaction sites or pathways are available. dalalinstitute.compurechemistry.org The interplay between the strained azetidine ring and the bulky N-substituent largely dictates this selectivity. rsc.org

Nucleophilic Ring-Opening and Rearrangements:

One of the most significant reactions of N-benzhydrylazetidines is their transformation upon treatment with a strong base, which can lead to rearrangement or elimination. When N-benzhydrylazetidinium salts are treated with potassium tert-butoxide, they can undergo a Stevens rearrangement. researchgate.net This reaction shows very high regioselectivity, expanding the four-membered ring to form a five-membered pyrrolidine ring. Specifically, the reaction yields 2-phenyl- or 2,2-diaryl-pyrrolidines. researchgate.net However, this rearrangement often competes with a Hofmann elimination pathway, which is an undesirable side-reaction that results in ring cleavage. researchgate.net The choice of solvent and base can influence the ratio of these competing pathways.

The N-benzhydryl group is key to many of these transformations, sometimes acting as a protecting group that facilitates a specific reaction before being cleaved. researchgate.net For example, in certain photochemical reactions, the benzhydryl group orchestrates a Norrish-Yang cyclization, and its presence facilitates a subsequent, selective ring-opening step. researchgate.net

The von Braun Reaction:

The reaction of N-alkyl azetidines with cyanogen bromide (the von Braun reaction) is a classic example of a regioselective ring-opening. researchgate.net This reaction, when applied to N-benzhydryl azetidine, results in the cleavage of the strained four-membered ring. researchgate.net The reaction proceeds with a high degree of regioselectivity, producing 3-bromo N-alkyl cyanamides as the major product. researchgate.net The selectivity arises from the preferential nucleophilic attack of the bromide ion on the less sterically hindered carbon of the azetidinium intermediate formed in the first step of the reaction. researchgate.net

Selectivity in Ring Opening with Other Nucleophiles:

The ring-opening of azetidinium ions with various nucleophiles, such as fluoride, is also a topic of study. researchgate.netresearchgate.net The regioselectivity of the nucleophilic attack is a key consideration. The attack can occur at either of the ring carbons adjacent to the nitrogen. The outcome is determined by a combination of steric factors and the ability of the carbon atom to stabilize the partial positive charge that develops in the transition state. In many cases, nucleophilic attack preferentially occurs at the less substituted carbon atom of the azetidine ring. researchgate.net

Table 2: Summary of Chemo- and Regioselective Reactions

Reaction Reagents & Conditions Major Product Type Selectivity Outcome Citations
Stevens Rearrangement Potassium tert-butoxide in THF 2,2-Diaryl-pyrrolidine High regioselectivity for ring expansion over elimination. researchgate.net
von Braun Reaction Cyanogen bromide (BrCN) 3-Bromo-N-cyanamide High regioselectivity for ring cleavage at the less substituted carbon. researchgate.net
Nucleophilic Ring Opening Nucleophiles (e.g., F⁻) γ-Amino derivatives Regioselectivity depends on steric and electronic factors; typically favors attack at the less substituted carbon. researchgate.netresearchgate.net

Stereochemical Control in the Synthesis and Reactions of 1 Benzhydryl 2 Methylazetidine

Enantioselective and Diastereoselective Synthesis of Chiral 1-Benzhydryl-2-methylazetidine

The synthesis of specific stereoisomers of this compound relies on enantioselective and diastereoselective strategies that guide the formation of the desired chiral centers. These methods often involve the use of chiral precursors, catalysts, or stereoselective reactions.

Key research findings in this area include:

Stereoselective Reduction of β-Lactams: The reduction of azetidin-2-ones (β-lactams) is a common route to azetidines. The use of reducing agents like sodium borohydride (B1222165) (NaBH₄) for the reduction of C3-functionalized azetidin-2-ones can proceed with high diastereoselectivity, typically affording trans-azetidines. rsc.org Generally, the reduction of N-substituted azetidin-2-ones to the corresponding azetidines retains the stereochemistry of the existing ring substituents. acs.org

Catalytic Hydrogenation: Highly stereoselective rhodium-catalyzed hydrogenation has been employed to produce cis-1-tosyl-azetidine-2,3-dicarboxylate, demonstrating a method to achieve cis stereochemistry in related azetidine (B1206935) systems. scribd.com

Intramolecular Cyclization: Enantioenriched (S)-2-methylazetidine, a key precursor, can be prepared through the one-pot generation and cyclization of a bis-triflate derived from a chiral amino alcohol. rsc.org Similarly, Pd-catalyzed allylic amination of acetylated precursors has been used for the enantioselective formation of azetidines. rsc.org

Organocatalyzed Annulation: A [2+2] annulation reaction between aldehydes and aldimines, utilizing chiral pyrrolidine-based catalysts, has been shown to produce azetidin-2-ols with high diastereoselectivity. rsc.org The catalyst activates the aldehyde to form a chiral enamine intermediate, which then reacts stereoselectively with the aldimine. rsc.org

Table 1: Methods for Stereoselective Synthesis of Azetidine Derivatives

MethodSubstrate TypeReagent/CatalystKey Outcome/StereoselectivityReference
Reduction C3-functionalized azetidin-2-onesSodium Borohydride (NaBH₄)Diastereoselective formation of trans-azetidines rsc.org
Reduction N-substituted azetidin-2-onesDiborane, LiAlH₄Retention of substituent stereochemistry acs.org
Hydrogenation Azetidin-3-one (B1332698) derivativeRhodium catalystHighly stereoselective formation of cis product scribd.com
Cyclization Chiral bis-triflateBaseEnantioselective synthesis of (S)-2-methylazetidine rsc.org
[2+2] Annulation Aldehydes and aldiminesChiral Pyrrolidine (B122466) CatalystDiastereoselective synthesis of azetidin-2-ols rsc.org

Retention and Inversion of Stereochemistry During Azetidine Transformations

Once a specific stereoisomer of this compound is obtained, its stereochemical integrity during subsequent reactions is a major consideration. Transformations can proceed with either retention or inversion of configuration at the chiral centers, depending on the reaction mechanism.

Retention of Configuration: The bulky N-benzhydryl group plays a significant role in directing the stereochemical outcome of reactions. It can act as a protective group that favors the retention of configuration during certain substitution reactions, thereby preventing the formation of stereoisomeric mixtures. google.com This is particularly advantageous in multi-step syntheses where maintaining stereochemical purity is essential. google.com

Inversion of Configuration: Reactions that proceed through an Sₙ2-like mechanism typically result in an inversion of stereochemistry. For example, the ring-opening of a chiral donor-acceptor cyclopropane (B1198618) by a nitrogen source to form an azetidine has been shown to occur with a net inversion at the stereogenic center. nih.gov This outcome strongly supports a backside nucleophilic attack. nih.gov Similarly, the carbonylative ring expansion of cis-aziridines to β-lactams, a related four-membered ring system, occurs with inversion of configuration, yielding trans-β-lactams. acs.org If a reaction proceeds through an achiral intermediate, such as a carbocation in an Sₙ1-type reaction, any initial chirality at that center is lost, leading to a racemic mixture of products. lumenlearning.com

Table 2: Stereochemical Outcomes in Azetidine Transformations

Starting MaterialReaction TypeStereochemical OutcomeMechanismReference
Chiral 1-benzhydrylazetidine (B26936)Nucleophilic SubstitutionRetention of configurationN-benzhydryl group influence google.com
Chiral donor-acceptor cyclopropaneNucleophilic Ring OpeningInversion of configurationSₙ2-like pathway nih.gov
cis-AziridineCarbonylative Ring ExpansionInversion of configurationNucleophilic ring opening followed by CO insertion acs.org
Chiral Alkyl HalideSₙ1 ReactionRacemization (loss of stereochemistry)Formation of achiral carbocation intermediate lumenlearning.com

Chiral Resolution and Separation Techniques for this compound Enantiomers

When a synthesis results in a racemic or diastereomeric mixture, separation techniques are required to isolate the desired pure stereoisomer.

Classical Resolution via Diastereomeric Salts: A traditional and effective method for resolving enantiomers is through the formation of diastereomeric salts. numberanalytics.com This involves reacting the racemic azetidine mixture with an enantiomerically pure chiral acid, such as a derivative of tartaric acid. The resulting diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the pure enantiomer of the azetidine can be recovered by removing the chiral acid. This method has been successfully applied to obtain enantiopure (2R,3S)-1-benzhydryl-2-methylazetidin-3-ol.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. nih.gov Cellulose-based CSPs, such as cellulose (B213188) tris-3,5-dimethylphenylcarbamate (available as Chiralcel OD), are widely used for this purpose. nih.gov The enantiomers of the analyte interact differently with the chiral environment of the column, leading to different retention times and enabling their separation. numberanalytics.comnih.gov This method offers excellent separation efficiency and can be scaled up for preparative purposes to isolate pure enantiomers. nih.gov

Table 3: Chiral Resolution Techniques for Azetidine Enantiomers

TechniquePrincipleAdvantagesCommon ApplicationReference
Classical Resolution Formation of separable diastereomeric salts with a chiral resolving agent.Scalable, cost-effective for large quantities.Resolution of racemic azetidin-3-ols using chiral tartaric acid derivatives. google.com
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.High separation efficiency, applicable to a wide range of compounds, analytical and preparative scale.Separation of enantiomers using cellulose-based columns (e.g., Chiralcel OD). nih.gov

Influence of Stereochemistry on Reaction Pathways and Outcomes

The specific stereochemistry of a this compound isomer significantly influences its reactivity and the stereochemical outcome of subsequent transformations. The spatial arrangement of the bulky benzhydryl group and the methyl group dictates the accessibility of the azetidine ring to reagents.

Steric Hindrance: The substituents on the azetidine ring create a sterically hindered environment. Reagents will preferentially approach from the least hindered face of the molecule, a principle that dictates the stereoselectivity of addition and substitution reactions. For instance, in the reduction of a ketone or imine adjacent to a chiral center, the hydride or nucleophile will attack from the less sterically encumbered side, leading to a predictable diastereomeric product. rsc.org

Diastereocontrol: A pre-existing stereocenter on the azetidine ring can direct the formation of a new stereocenter. This is known as substrate-controlled diastereoselectivity. The rhodium-catalyzed hydrogenation of an azetidin-3-one to a cis-azetidin-2,3-dicarboxylate derivative is an example where the catalyst and substrate work in concert to produce a single diastereomer. scribd.com

Reaction Mechanism and Rate: The relative orientation of substituents (cis vs. trans) can influence the stability of the transition state, thereby affecting the reaction rate and potentially opening up different reaction pathways. nih.gov For example, the ability of adjacent groups to form transient, non-covalent interactions like hydrogen bonds can stabilize a transition state, accelerating a particular pathway for one diastereomer but not another. nih.gov The stereochemical relationship between substituents is therefore a key factor in determining not only the structure of the product but also the feasibility and speed of the reaction.

Derivatization and Functionalization Strategies of the 1 Benzhydryl 2 Methylazetidine Core

Introduction of Carbonyl, Cyano, and Carboxylic Acid Functionalities

The introduction of carbonyl, cyano, and carboxylic acid groups onto the 1-benzhydryl-2-methylazetidine ring is a fundamental step in the synthesis of a wide range of derivatives. These functional groups serve as versatile handles for further chemical transformations.

The synthesis of 1-benzhydrylazetidin-3-one (B119530) is a key starting point for introducing a carbonyl functionality. This can be achieved through the oxidation of the corresponding 1-benzhydrylazetidin-3-ol. For instance, oxidation using agents like potassium permanganate (B83412) or chromium trioxide can yield the desired ketone. Another approach involves the hydrolysis of N-substituted 3,3-dimethoxyazetidines using concentrated sulfuric acid to prepare 1-benzylazetidin-3-one, a method that can be adapted for the benzhydryl analogue. scribd.com

The introduction of a cyano group can be accomplished through various synthetic routes. One method involves the reaction of tertiary amines with cyanogen (B1215507) bromide, known as the von Braun reaction, which can lead to ring cleavage and the formation of N-alkyl cyanamides. researchgate.net More direct methods for the synthesis of azetidine-2-carbonitriles have also been developed. researchgate.net

The synthesis of this compound-3-carboxylic acid and its derivatives has been reported. aksci.comsemanticscholar.org One approach involves the use of 1-benzhydryl-azetidin-3-one as a precursor to synthesize 3-amino-1-benzhydrylazetidine-3-carboxylic acid. thieme-connect.com Additionally, (2R)-1-Benzhydryl-2-methylazetidine-3-carboxylic acid is a commercially available building block. aksci.com The synthesis of trans-1-benzhydryl-2-methyl-azetidine-3-carboxylic acid has also been documented. semanticscholar.org A series of transformations starting from 1-benzhydrylazetidine-2-carboxylate has been used to synthesize 1-benzhydryl-2-aminoalkylazetidines. scribd.com

Table 1: Synthesis of Carbonyl, Cyano, and Carboxylic Acid Derivatives

Starting Material Reagent(s) Product Reference(s)
1-benzhydrylazetidin-3-ol Potassium permanganate or Chromium trioxide 1-benzhydrylazetidin-3-one
N-substituted 3,3-dimethoxyazetidines Concentrated sulfuric acid 1-benzylazetidin-3-one scribd.com
Tertiary azetidines Cyanogen bromide N-alkyl cyanamides researchgate.net
1-benzhydryl-azetidin-3-one Multiple steps 3-amino-1-benzhydrylazetidine-3-carboxylic acid thieme-connect.com
1-benzhydrylazetidine-2-carboxylate Multiple steps 1-benzhydryl-2-aminoalkylazetidines scribd.com

Halogenation and Halogen-Mediated Functionalization

Halogenated derivatives of this compound are valuable intermediates for cross-coupling reactions and other nucleophilic substitutions, allowing for the introduction of a wide array of functional groups.

The synthesis of halogenated azetidines can be achieved through several methods. For instance, treatment of γ-amino alcohols with thionyl chloride can produce N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amines, which can then be cyclized to form azetidines. rsc.org The synthesis of enantiopure trans-2-aryl-3-chloroazetidines has been accomplished starting from α-chloro-β-aminosulfinyl imidates. rsc.org This multi-step process involves deprotection, hydrolysis, reduction, and subsequent intramolecular cyclization under Mitsunobu conditions. rsc.org

A direct synthesis of this compound involves the reaction of benzhydrylamine with 1,3-dibromobutane (B89751) in the presence of sodium carbonate. prepchem.com This reaction provides a straightforward route to the core structure, which can then be further functionalized. While specific examples of direct halogenation on the pre-formed this compound ring are not extensively detailed in the provided results, the availability of halogenated precursors and related analogues suggests that such transformations are synthetically accessible.

Table 2: Synthesis of Halogenated Azetidine (B1206935) Derivatives

Starting Material Reagent(s) Product Reference(s)
γ-amino alcohol Thionyl chloride N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amine rsc.org
α-chloro-β-aminosulfinyl imidate Multiple steps including LAH and Mitsunobu conditions trans-2-aryl-3-chloroazetidine rsc.org
Benzhydrylamine 1,3-dibromobutane, Sodium carbonate This compound prepchem.com

Incorporation of Aromatic and Heteroaromatic Moieties

The introduction of aromatic and heteroaromatic groups onto the this compound scaffold is a key strategy for modulating the biological activity of these compounds.

The synthesis of trans-2-aryl-3-chloroazetidines also provides a route to azetidines bearing an aromatic substituent at the C-2 position. rsc.org Furthermore, a patent describes a wide range of 1-benzhydrylazetidine (B26936) derivatives where the azetidine ring is substituted with various aromatic and heteroaromatic groups, highlighting the importance of this structural modification in the development of new therapeutic agents. google.com These derivatives are often synthesized through the coupling of a suitably functionalized azetidine with an aromatic or heteroaromatic partner. google.com

Table 3: Synthesis of Azetidine Derivatives with Aromatic Moieties

Starting Material Key Reaction/Intermediate Product Reference(s)
N-substituted benzylamines and epichlorohydrin Kinetically controlled cyclization 2-arylazetidines semanticscholar.org
α-chloro-β-aminosulfinyl imidate Multi-step synthesis trans-2-aryl-3-chloroazetidines rsc.org
1-benzhydrylazetidin-3-ol derivatives Coupling with aromatic/heteroaromatic groups Substituted 1-benzhydrylazetidine derivatives google.com

Post-Cyclization Modifications and Transformations of this compound Derivatives

Post-cyclization modifications of the this compound core and its derivatives allow for the late-stage introduction of functional groups and the construction of more complex molecular architectures.

One notable transformation is the ring-opening of the azetidine ring. The von Braun reaction, using cyanogen bromide, can cleave the strained four-membered ring of N-alkyl azetidines to produce 3-bromo N-alkyl cyanamides. researchgate.net These products can then serve as building blocks for the synthesis of other nitrogen-containing heterocycles. researchgate.net

The benzhydryl group itself can be the subject of post-cyclization modification. For instance, nucleophilic substitution reactions can replace the benzhydryl group with other functionalities, although this is less common due to its primary role as a protecting group. smolecule.com More frequently, the benzhydryl group is removed via hydrogenolysis to yield the free secondary amine, which can then be further derivatized. rsc.org

Functional groups introduced onto the azetidine ring can also be modified. For example, a nitrile group on the azetidine ring can be converted into an amide under basic conditions. rsc.org The treatment of a nitrile-substituted azetidine with m-CPBA can lead to the formation of an isoxazolidine (B1194047) derivative. rsc.org

Table 4: Post-Cyclization Modifications

Starting Azetidine Derivative Reagent(s) Product/Transformation Reference(s)
N-alkyl azetidine Cyanogen bromide 3-bromo N-alkyl cyanamide (B42294) (ring cleavage) researchgate.net
This compound Hydrogenolysis (e.g., Pd/C, H₂) 2-methylazetidine (deprotection) rsc.org
Nitrile-substituted azetidine Base Isoxazolidinyl amide rsc.org
Nitrile-substituted azetidine m-CPBA, Sodium carbonate 2-benzyl-isoxazolidine-5-carbonitrile rsc.org

Design and Synthesis of Advanced this compound Scaffolds

The this compound core serves as a foundation for the design and synthesis of more complex, three-dimensional scaffolds, such as spirocyclic and fused systems. These advanced structures are of great interest in drug discovery due to their structural novelty and potential to access new chemical space.

The synthesis of spirocyclic azetidines has been achieved through various methods. One approach involves a strain-release-driven Friedel-Crafts spirocyclization of azabicyclo[1.1.0]butane-tethered (hetero)aryls to generate azetidine spiro-tetralins. d-nb.info Another strategy for creating spirocyclic azetidines involves the synthesis of azetidinones from cyclic carboxylic acids, followed by reduction to the corresponding azetidines. nih.gov The synthesis of spiro-azetidin-2-ones has also been extensively reviewed, with methods including cycloaddition reactions of in situ generated azomethine ylides with exocyclic double bonds. nih.gov

The benzhydryl group is often employed as an N-protecting group in these syntheses. For example, the asymmetric synthesis of 1-substituted 2,6-diazaspiro[3.3]heptanes has been achieved through the addition of 3-azetidinecarboxylate anions to Davis-Ellman imines, where the azetidine nitrogen is protected by a benzhydryl group. acs.org This methodology provides access to differentially protected amines within the spirocyclic products with high diastereoselectivity. acs.org

Fused azetidine scaffolds can also be constructed. For instance, a photochemical Norrish-Yang cyclization of α-aminoacetophenones can be used to assemble the azetidine ring, which can then be part of a fused system. researchgate.net

Table 5: Synthesis of Advanced Azetidine Scaffolds

Scaffold Type Synthetic Strategy Key Precursor/Intermediate Reference(s)
Spiro-azetidines Strain-release-driven Friedel-Crafts spirocyclization Azabicyclo[1.1.0]butane-tethered (hetero)aryls d-nb.info
Spiro-azetidines Reduction of spiro-azetidinones Spiro-azetidinones from cyclic carboxylic acids nih.gov
Spiro-azetidin-2-ones 1,3-dipolar cycloaddition Azomethine ylides and 3-alkylidene-2-oxindoles nih.gov
Spiro-diazaspiro[3.3]heptanes Asymmetric addition to Davis-Ellman imines 1-benzhydryl-3-azetidinecarboxylate anion acs.org
Fused azetidines Photochemical Norrish-Yang cyclization α-aminoacetophenones researchgate.net

Spectroscopic and Structural Elucidation of 1 Benzhydryl 2 Methylazetidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra reveal the different types of proton and carbon environments in the molecule. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment surrounding a nucleus.

For 1-Benzhydryl-2-methylazetidine, the ¹H NMR spectrum is expected to show distinct signals for the protons of the benzhydryl group, the azetidine (B1206935) ring, and the methyl group. The two phenyl rings of the benzhydryl moiety would produce complex multiplets in the aromatic region (typically δ 7.2-7.5 ppm). The methine proton of the benzhydryl group (N-CH(Ph)₂) would appear as a singlet further downfield. Protons on the four-membered azetidine ring would exhibit signals in the aliphatic region, with their chemical shifts and multiplicities influenced by their position relative to the nitrogen atom and the substituents. The methyl group protons would likely appear as a doublet due to coupling with the adjacent proton on the ring.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The phenyl carbons would resonate in the δ 120-145 ppm range. The benzhydryl methine carbon would be found around δ 70-80 ppm. The carbons of the azetidine ring and the methyl group would appear in the upfield aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shifts for similar structural motifs.

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Benzhydryl -CH4.5 - 5.0 (singlet)75 - 85
Benzhydryl -C₆H₅7.2 - 7.5 (multiplet)125 - 130 (CH), 140 - 145 (ipso-C)
Azetidine C2-H3.0 - 3.5 (multiplet)55 - 65
Azetidine C3-H₂1.8 - 2.4 (multiplet)20 - 30
Azetidine C4-H₂2.8 - 3.3 (multiplet)45 - 55
Methyl C2-CH₃1.0 - 1.3 (doublet)15 - 25

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular framework by establishing correlations between nuclei.

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show cross-peaks connecting the C2-H proton of the azetidine ring with both the C2-methyl protons and the C3-methylene protons. It would also reveal the coupling between the C3 and C4 protons within the azetidine ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with the carbon atoms to which they are directly attached. This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the doublet at δ 1.0-1.3 ppm would show a correlation to the methyl carbon signal at δ 15-25 ppm, confirming its identity.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is vital for connecting different fragments of the molecule. Key HMBC correlations would include those from the benzhydryl methine proton to the carbons of the phenyl rings and, importantly, to the C2 and C4 carbons of the azetidine ring, confirming the point of attachment. Correlations from the methyl protons to the C2 and C3 carbons of the ring would further solidify the structural assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.

For this compound (C₁₇H₁₉N), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion [M]⁺ or, more commonly, its protonated form [M+H]⁺.

Electron ionization (EI) or collision-induced dissociation (CID) would cause the molecular ion to break apart into smaller, characteristic fragment ions. The fragmentation pattern is predictable based on the stability of the resulting cations and neutral losses. The most prominent fragmentation would likely be the cleavage of the C-N bond connecting the benzhydryl group to the azetidine ring, yielding the highly stable diphenylmethyl (benzhydryl) cation.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

m/zIon StructureFragmentation Pathway
237[C₁₇H₁₉N]⁺Molecular Ion (M⁺)
167[CH(C₆H₅)₂]⁺α-cleavage at the nitrogen, loss of the azetidine radical
70[C₄H₈N]⁺Cleavage of the benzhydryl group, charge retained on the azetidine fragment

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

The IR spectrum of this compound would display several key absorption bands that confirm its structural features. The presence of the aromatic rings would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The aliphatic C-H bonds of the azetidine ring and methyl group would show stretching vibrations just below 3000 cm⁻¹. The C-N stretching of the tertiary amine within the azetidine ring would appear in the fingerprint region.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretch3100 - 3000
Aliphatic C-H (CH, CH₂, CH₃)Stretch2980 - 2850
Aromatic C=CStretch1600 - 1450
Aliphatic C-NStretch1250 - 1020

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to map the electron density and thus determine the exact positions of each atom.

This technique would provide definitive proof of the molecular connectivity of this compound. Furthermore, it would reveal critical stereochemical information, including:

Bond lengths and angles: Precise measurements for all bonds and angles in the molecule.

Conformation: The puckering of the four-membered azetidine ring and the rotational orientation (torsion angles) of the bulky benzhydryl and methyl substituents relative to the ring.

Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing any significant non-covalent interactions like C-H···π interactions.

Successful analysis requires the growth of a high-quality single crystal, which can be a challenging step.

Table 4: Hypothetical Crystallographic Data for this compound

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
β (°)98.54
Volume (ų)1337.5
Z (molecules/unit cell)4

Chiroptical Spectroscopy for Absolute Configuration Assignment

This compound possesses a stereocenter at the C2 position of the azetidine ring, meaning it can exist as a pair of enantiomers ((R) and (S)). Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of a chiral molecule.

These methods measure the differential absorption of left and right circularly polarized light. The resulting spectrum is unique to a specific enantiomer. The standard procedure involves:

Experimental measurement of the ECD or VCD spectrum of an enantiomerically pure sample.

Computational modeling (e.g., using Density Functional Theory, DFT) to predict the theoretical ECD/VCD spectra for both the (R) and (S) configurations.

Comparison of the experimental spectrum with the calculated spectra. A match between the experimental and one of the theoretical spectra allows for the unambiguous assignment of the absolute configuration.

This powerful combination of experimental measurement and theoretical prediction has become a primary alternative to X-ray crystallography for assigning absolute stereochemistry, especially for non-crystalline samples.

Advanced Computational and Theoretical Studies of 1 Benzhydryl 2 Methylazetidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 1-Benzhydryl-2-methylazetidine, these calculations can reveal key electronic properties that govern its behavior.

Electronic Structure: DFT studies can be employed to determine the optimized molecular geometry, bond lengths, and bond angles of this compound. Such calculations on related benzhydrylpiperazine and benzhydryl amine systems have been used to analyze geometrical parameters, molecular electrostatic potential (MEP) maps, and Mullikan atomic charges. researchgate.net For this compound, the MEP would likely indicate nucleophilic regions around the nitrogen atom and electrophilic regions associated with the phenyl rings' hydrogen atoms. researchgate.net

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.com For similar heterocyclic systems, DFT calculations have shown that the distribution of HOMO and LUMO is primarily located on the aromatic rings, indicating these are the primary sites for electronic transitions. nih.gov

Reactivity Predictions: Global reactivity descriptors derived from FMO energies, such as hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), can be calculated to quantify the molecule's reactivity. researchgate.net These parameters help in understanding the molecule's stability and its propensity to engage in chemical reactions. researchgate.netscilit.com For instance, the reactivity of the azetidine (B1206935) ring is significantly influenced by its ring strain, which is approximately 25.4 kcal/mol. rsc.org This strain, intermediate between that of aziridines and pyrrolidines, makes the azetidine ring susceptible to ring-opening reactions under specific conditions, a process that can be modeled using computational methods. rsc.orgrsc.org Studies on aryl azetidines have shown that the pKa of the azetidine nitrogen is a critical determinant of stability, with protonation often preceding ring-opening. nih.gov

Table 1: Predicted Electronic Properties of Azetidine Derivatives from Quantum Chemical Calculations
PropertyDescriptionPredicted Significance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.The benzhydryl group's phenyl rings and the nitrogen lone pair would likely contribute significantly to the HOMO.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.The LUMO is expected to be distributed over the π-systems of the phenyl rings.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.A moderate gap would suggest a balance between stability and the potential for reactivity, influenced by the strained azetidine ring. mdpi.com
Molecular Electrostatic Potential (MEP) Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack.Negative potential (red/yellow) would be concentrated on the nitrogen atom, while positive regions (blue) would be near acidic protons. nih.gov
Global Reactivity Descriptors Includes electronegativity, hardness, and electrophilicity index to quantify reactivity.These descriptors would help in comparing its reactivity with other azetidine analogues and predicting its behavior in reactions. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time, providing insights into conformational flexibility and intermolecular interactions.

Conformational Analysis: The this compound molecule possesses significant conformational flexibility due to the rotatable bonds associated with the bulky benzhydryl group and the puckering of the four-membered azetidine ring. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. researchgate.net The azetidine ring itself can adopt envelope and twisted conformations, and the substitution pattern influences the preferred geometry. researchgate.net A parameterization study on azetidine-2-carboxylic acid (Aze), a proline analogue, for use in MD simulations demonstrated that the four-membered ring imparts unique conformational tendencies, such as a higher propensity for trans→cis peptide bond isomerization compared to proline. nih.gov For this compound, MD simulations would reveal the preferential orientations of the benzhydryl and methyl groups relative to the ring, which is crucial for understanding its interaction with biological targets.

Intermolecular Interactions: MD simulations are also used to study how a molecule interacts with its environment, such as solvent molecules or a biological receptor. nih.gov By simulating this compound in a solvent like water, one can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. nih.gov If a target protein is known, MD simulations of the ligand-protein complex can elucidate the stability of the binding pose, identify key interacting residues, and calculate binding free energies. nih.gov Such simulations can reveal the role of specific interactions, like hydrogen bonds, electrostatic interactions, and hydrophobic contacts, in the molecular recognition process. researchgate.net

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, including the identification of intermediates and the characterization of transition states.

Reaction Pathway Modeling: For the synthesis of this compound, theoretical modeling can be used to explore different synthetic routes. For example, the synthesis of azetidines can be achieved through methods like intramolecular aminolysis of epoxy amines or photocycloaddition reactions. rsc.orgfrontiersin.orgnih.gov Computational models can predict the feasibility and regioselectivity of such reactions. frontiersin.orgnih.gov DFT calculations have been successfully used to model the La(OTf)₃-catalyzed intramolecular aminolysis of cis-epoxy amines, showing that the transition state leading to azetidine formation is energetically favored over the one leading to the corresponding pyrrolidine (B122466). frontiersin.orgnih.gov Similarly, computational models have been developed to predict the outcome of photocatalyzed reactions that form azetidines, allowing for the pre-screening of substrates. sciencedaily.com

Transition State Characterization: Identifying the transition state (TS)—the highest energy point along the reaction coordinate—is crucial for understanding the kinetics of a reaction. Quantum chemical methods can be used to locate the geometry of the TS and calculate its energy, which determines the activation energy barrier of the reaction. For azetidine ring-opening reactions, DFT calculations can model the reaction pathway and identify the parameters governing regioselectivity. nih.gov For instance, in the lithiation of N-alkyl-2,2-disubstituted azetidines, DFT calculations, supported by in-situ FT-IR analysis, helped to rationalize the stereochemical outcome by modeling the equilibrating diastereoisomeric lithiated intermediates. nih.gov These computational approaches provide a mechanistic understanding that is often difficult to obtain through experimental means alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Azetidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. For azetidine derivatives, QSAR models are valuable for predicting the activity of new analogues and guiding the design of more potent compounds.

QSAR studies on various classes of azetidine derivatives have been performed to understand the structural requirements for different biological activities, such as antimicrobial and anticancer effects. researchgate.netnih.gov These models are built by calculating a set of molecular descriptors (e.g., thermodynamic, steric, electronic) for each compound in a training set and then using statistical methods, like multiple linear regression, to build an equation that relates these descriptors to the observed activity. researchgate.netchalcogen.ro

For example, a 2D-QSAR study on 1,3,4-thiadiazole-2-yl azetidin-2-one (B1220530) derivatives identified that thermodynamic and steric descriptors play an important role in their antimicrobial activity. researchgate.net Another 3D-QSAR study on benzoxazole-bearing azetidinone derivatives revealed that the addition of bulky groups on a phenyl ring could increase anti-inflammatory and anticancer activity. ijrar.org While no specific QSAR model for this compound exists in the literature, these studies indicate that descriptors related to the size, shape, and electronic properties of substituents on the azetidine core are critical for biological activity.

Table 2: Examples of QSAR Studies on Azetidine-Containing Scaffolds
Azetidine Derivative ClassTarget ActivityKey Descriptors IdentifiedQSAR Model StatisticsReference
1,3,4-Thiadiazole-2-yl azetidin-2-oneAntimicrobialThermodynamic (Total Energy, logP) and Steric (Molar Refractivity, Ovality)r² = 0.8040, Q² = 0.6189 researchgate.net
Benzoxazole-bearing azetidinonesAnti-inflammatory, Anticancer3D fields (Steric and Electrostatic)r² = 0.7579, q² = 0.5822 (kNN-MLR) ijrar.org
Azetidin-2-ylacetic acid derivativesGABA Uptake Inhibition (GAT-1)Lipophilicity (e.g., 4,4-diphenylbutenyl moiety)Structure-activity relationship study, not a formal QSAR model. nih.gov
Benzhydrylpiperazine analoguesδ Opioid Receptor Agonism3D fields (Steric, Electrostatic, Hydrophobic)CoMSIA: q² = 0.530, r² = 0.927 researchgate.net

In Silico Design and Virtual Screening of Novel this compound Analogues

In silico design and virtual screening are powerful computational strategies used to identify promising new drug candidates from large chemical libraries, saving time and resources compared to traditional high-throughput screening.

Virtual Screening: This process involves computationally screening libraries of compounds against a biological target. nih.govnih.gov If the three-dimensional structure of the target protein is known, structure-based virtual screening (SBVS), primarily through molecular docking, is used. nih.gov In this approach, candidate molecules are docked into the binding site of the target, and their binding affinity is estimated using scoring functions. This has been applied to identify novel azetidin-2-one derivatives as potential EGFR inhibitors. researchgate.net If the target structure is unknown, ligand-based virtual screening (LBVS) methods, such as pharmacophore modeling, can be employed. researchgate.net A pharmacophore model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for biological activity.

In Silico Design: Based on the results of virtual screening or QSAR studies, new analogues of this compound can be designed. nih.gov For instance, if docking studies reveal that a specific part of the molecule, like one of the phenyl rings of the benzhydryl group, fits into a hydrophobic pocket of the target, new analogues could be designed with different substituents on these rings to optimize the interaction. researchgate.net Computational tools can also predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these newly designed compounds, helping to prioritize which analogues to synthesize and test experimentally. peerscientist.commdpi.com

Table 3: Applications of In Silico Screening for Azetidine and Related Scaffolds
Scaffold/DerivativeTargetScreening MethodOutcome/Key FindingsReference
Azetidin-2-one derivativesEpidermal Growth Factor Receptor (EGFR)Molecular DockingIdentified derivatives with better predicted binding scores than the reference ligand, suggesting potential as anti-proliferative agents. researchgate.net
Azetidin-2-one derivativesAnti-leukemic (TPK-BCR-ABL-1)PASS Online, Molecular Docking, ADMET PredictionIdentified a lead compound with good predicted activity and drug-like properties. peerscientist.com
Pyrazolo-pyrimidine derivativesSirtuin 2 (SIRT2)Structure-Based Virtual Screening (SBVS)Identified a novel scaffold for SIRT2 inhibitors, validating the screening strategy. nih.gov
3-(4-methoxyphenyl)azetidine analoguesAnticancer (various cell lines)Molecular Docking, ADMET PredictionDocking studies supported the design of compounds, and ADMET predictions indicated drug-likeness. researchgate.net

Applications of 1 Benzhydryl 2 Methylazetidine in Academic Chemical Research

Role as Versatile Building Blocks in Organic Synthesis

Azetidines are increasingly recognized as valuable building blocks, providing access to a diverse range of molecular architectures. clockss.org The substitution pattern of 1-Benzhydryl-2-methylazetidine, featuring a chiral center at C2 and a sterically demanding N-substituent, makes it a useful precursor in stereocontrolled synthetic sequences. The benzhydryl group, in particular, can serve as a bulky protecting group that influences the stereochemical outcome of reactions at other positions on the azetidine (B1206935) ring before its potential removal. google.com

Synthesis of Complex Heterocyclic Ring Systems from Azetidine Precursors

The high ring-strain energy of the azetidine core makes it susceptible to controlled ring-opening or ring-expansion reactions, providing synthetic routes to larger, more complex heterocyclic systems that are otherwise difficult to access. clockss.orgrsc.org Research has demonstrated that substituted azetidines can be transformed into a variety of other heterocycles.

Ring Expansion: A key application of azetidine building blocks is their use in ring expansion reactions to form five- and six-membered rings. For instance, studies have shown that treatment of certain 2-substituted azetidines can lead to the formation of functionalized piperidines. rsc.org This strategy leverages the release of ring strain to drive the formation of the larger, more stable ring system.

Cycloaddition Reactions: Azetidines and their unsaturated precursors, azetines, can participate in various cycloaddition reactions to rapidly build molecular complexity. nih.gov These reactions, such as [3+2] cycloadditions, can generate fused heterocyclic systems containing both a four- and a five-membered ring, which are challenging to synthesize through other methods. nih.gov

Aza-Michael Additions: Functionalized azetidines can be synthesized via methods like the aza-Michael addition. For example, (N-Boc-azetidin-3-ylidene)acetate can react with various heterocyclic amines to produce novel heterocyclic amino acid building blocks, demonstrating the utility of the azetidine ring as a modifiable core structure. mdpi.com

Modern Synthetic Methods: Recent advancements include photo-induced, copper-catalyzed radical annulation of aliphatic amines with alkynes to construct the azetidine ring. nih.gov Such methods allow for the creation of densely functionalized azetidines that can serve as precursors to complex molecules, including modifications of existing pharmaceutical agents. nih.gov A synthetic pathway has been described for preparing enantioenriched (S)-2-methylazetidine, which involves a cyclization reaction followed by treatment with benzhydrylamine to afford the N-benzhydryl-substituted product. rsc.org

Application in Natural Product Synthesis and Analogues

The azetidine moiety is present in a number of natural products, many of which exhibit significant biological activity. rsc.org The biosynthesis of these compounds, such as azetidine-2-carboxylic acid (AZE), has been a subject of intense investigation. rsc.orgresearchgate.netresearchgate.net Consequently, synthetic azetidine building blocks are crucial for the total synthesis of these natural products and for the creation of their analogues.

The development of synthetic routes to access enantiomerically pure substituted azetidines is critical for this purpose. clockss.org By using building blocks like this compound, chemists can introduce the core azetidine scaffold and then elaborate the structure to match that of a natural target or to create novel analogues with potentially improved properties. While there are only a few examples of azetines being used directly as precursors in natural product synthesis, the broader class of azetidines serves as a foundational element for accessing this chemical space. nih.gov

Scaffolds for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Research

In medicinal chemistry, the azetidine ring is valued as a rigid scaffold that can replace more flexible alkyl chains or larger rings like pyrrolidine (B122466) and piperidine. nih.govenamine.net This conformational restriction can lead to higher binding affinity with biological targets by reducing the entropic penalty upon binding. enamine.net The three-dimensional character of the azetidine ring also provides well-defined vectors for substituents, allowing for precise exploration of the chemical space around a target's binding pocket. nih.gov The benzhydryl moiety, a common feature in many biologically active compounds, contributes a large, lipophilic component that can engage in significant interactions with protein targets. nih.govresearchgate.net

Design and Synthesis of Azetidine-Containing Ligands for Molecular Targets

The combination of a rigid azetidine core with various functional groups has led to the design and synthesis of potent ligands for a range of molecular targets. The 2-methyl-azetidine framework, in particular, has proven to be a successful scaffold for developing potent and selective inhibitors and modulators of protein function.

One notable example involves the development of antagonists for the Free Fatty Acid Receptor 2 (FFA2), a G-protein coupled receptor implicated in inflammatory responses. Researchers developed a series of potent FFA2 antagonists based on a 2-methyl-azetidine core. Through multi-parametric optimization, they identified compounds with nanomolar potency and excellent pharmacokinetic properties. researchgate.net Another successful application is the development of small-molecule inhibitors for Signal Transducer and Activator of Transcription 3 (STAT3), a key target in cancer therapy. By replacing a proline linker with an R-azetidine-2-carboxamide scaffold, researchers achieved a significant advancement, realizing analogues with sub-micromolar potency in DNA-binding assays. acs.org

Table 1: SAR of Azetidine Scaffolds as Enzyme/Receptor Modulators
Compound SeriesCore ScaffoldTargetKey Substituent ModificationResulting Activity (IC₅₀/Kᵢ)Reference
FFA2 Antagonists(R)-2-Methyl-azetidineFFA2 ReceptorOptimization of N-acyl and C-terminal groupsNanomolar Potency (e.g., GLPG0974) researchgate.net
STAT3 InhibitorsR-Azetidine-2-carboxamideSTAT3Variation of salicylate and amide moietiesSub-micromolar Potency (e.g., 5a, IC₅₀ = 0.55 µM) acs.org
NMDA Receptor LigandsAzetidine-2,3-dicarboxylic acidNMDA ReceptorStereoisomer variation (cis/trans, L/D)L-trans-ADC showed highest affinity (Kᵢ = 10 µM) nih.gov
GABA Uptake InhibitorsAzetidin-2-ylacetic acidGAT-1 TransporterAddition of lipophilic N-alkylated moietiesIC₅₀ = 2.01 µM (bis-thienylbutenyl derivative) nih.gov

In Vitro Studies on Enzyme Modulation and Receptor Binding Mechanisms

Once synthesized, azetidine-containing ligands are subjected to a battery of in vitro assays to quantify their biological activity and elucidate their mechanism of action. These studies are essential for establishing SAR and selecting candidates for further development.

For the azetidine-based STAT3 inhibitors, electrophoretic mobility shift assays (EMSA) were used to measure their ability to disrupt STAT3's DNA-binding activity. acs.org Isothermal titration calorimetry (ITC) studies confirmed that these inhibitors directly bind to the STAT3 protein with high affinity, showing dissociation constants (KD) in the range of 880–960 nM. acs.org In the case of the FFA2 antagonists, researchers used in vitro assays to demonstrate that the lead compound, GLPG0974, could strongly inhibit acetate-induced neutrophil migration. researchgate.net

Binding assays are also critical for characterizing the interaction of azetidine ligands with their targets. Radioligand binding assays were used to determine the affinity of azetidine-2,3-dicarboxylic acid stereoisomers for native NMDA receptors, revealing that L-trans-ADC had the highest affinity. nih.gov Similarly, the binding characteristics of an azetidine analogue of nicotine at nicotinic receptors in rat brain membranes were investigated using a tritiated version of the compound. nih.gov

Table 2: In Vitro Biological Activity of Representative Azetidine Derivatives
Compound ClassTargetAssay TypeKey FindingMeasured Potency (IC₅₀ / Kᵢ / KD)Reference
Azetidine AmidesSTAT3Isothermal Titration Calorimetry (ITC)Direct, high-affinity binding to STAT3KD = 880 nM (Compound 7g) acs.org
Azetidine-2,3-dicarboxylic acidsNMDA ReceptorsRadioligand Binding AssayStereoselective binding affinityKᵢ = 10 µM (L-trans-ADC) nih.gov
Azetidin-2-ylacetic acid derivativesGABA Transporter (GAT-1)GABA Uptake InhibitionHigh potency with lipophilic side chainIC₅₀ = 2.01 µM nih.gov
Nicotine AnalogueNicotinic ReceptorsRadioligand Binding AssayHigh-affinity binding to receptor subtypeKd = 7 x 10⁻¹¹ M (High-affinity site) nih.gov
2-Methyl-azetidine Derivative (GLPG0974)FFA2 ReceptorNeutrophil Migration AssayPotent inhibition of acetate-induced migrationNanomolar Potency researchgate.net

Chemical Probes for Biological System Interrogation

A chemical probe is a highly potent and selective small molecule used to study the function of a specific protein in cells and organisms. The development of such probes is a critical goal of chemical biology. Azetidine-based scaffolds have been instrumental in creating compounds with the necessary properties to serve as chemical probes.

The highly optimized FFA2 antagonist GLPG0974, derived from a 2-methyl-azetidine scaffold, serves as an excellent example. researchgate.net Its high potency and selectivity allow researchers to use it to investigate the physiological and pathophysiological roles of the FFA2 receptor with high confidence that the observed effects are due to the modulation of this specific target. Similarly, the potent and selective STAT3 inhibitors derived from the azetidine-2-carboxamide core have the potential to be used as chemical probes to dissect the complex signaling pathways involving STAT3. acs.org The development of azetidine sulfonyl fluorides (ASFs) as new reactive intermediates further expands the toolkit for creating novel chemical probes by allowing access to new chemical motifs and design elements. acs.org

Utility in Catalysis and Method Development

The unique structural features of chiral azetidines, such as their strained four-membered ring and defined stereochemistry, make them attractive candidates for the development of novel ligands and organocatalysts. researchgate.net However, the potential of this compound in these roles has not been specifically explored in the available scientific literature.

Chiral azetidine derivatives have been successfully employed as ligands in a variety of asymmetric catalytic reactions, including but not limited to Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. researchgate.net The rigidity of the azetidine scaffold can enhance stereochemical control in catalytic processes. rsc.org Despite the established utility of the azetidine framework in catalysis, there are no specific reports on the synthesis or application of ligands derived directly from this compound for asymmetric catalysis. Research in this area has focused on other substituted azetidines. researchgate.netrsc.org

The benzhydryl group is often utilized as a protecting group for nitrogen atoms in organic synthesis due to its steric bulk and specific cleavage conditions. nih.gov For instance, it has been employed in the synthesis of various amine-containing compounds and can be removed under specific oxidative or hydrogenolytic conditions. nih.gov While the chemistry of the benzhydryl group and the azetidine ring are individually well-documented, there is no published research that details the use of the combined entity, this compound, as a key reagent, catalyst, or building block in the development of novel reaction methodologies.

Material Science and Supramolecular Chemistry Applications

In the realm of material science, azetidinium salts, which are cationic derivatives of azetidines, have been investigated for applications such as the chemical modification of nanocrystalline cellulose (B213188) and the development of antimicrobial polymers. chalmers.serwth-aachen.de The positively charged azetidinium ring can interact with anionic surfaces and polymers, leading to new materials with tailored properties. chalmers.senih.gov

Furthermore, the benzhydryl moiety, due to its bulky and aromatic nature, can participate in non-covalent interactions that are crucial for the formation of supramolecular assemblies. nih.gov However, a review of the current literature indicates that this compound has not been specifically studied for its potential applications in material science or as a component in supramolecular chemistry. The research in these fields has utilized other azetidinium salts or benzhydryl-containing molecules.

Conclusion and Future Research Directions

Summary of Key Research Findings on 1-Benzhydryl-2-methylazetidine

Research specifically focused on this compound is sparse in publicly available scientific literature. The primary available information pertains to its synthesis. A documented method for the preparation of this compound involves the reaction of benzhydrylamine with 1,3-dibromobutane (B89751) in the presence of sodium carbonate in acetonitrile. The reaction is carried out under reflux conditions for 24 hours. Following the reaction, the product is isolated and purified.

Table 1: Synthesis of this compound

Reactant 1 Reactant 2 Reagent Solvent Conditions

This interactive table summarizes the key components for the synthesis of this compound.

Beyond this synthetic protocol, detailed experimental data, such as comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry) and in-depth reactivity studies of this compound, are not extensively reported. This lack of specific data highlights a significant gap in the chemical literature for this particular substituted azetidine (B1206935).

Current Challenges and Unexplored Avenues in Azetidine Chemistry

The chemistry of azetidines, in general, presents several ongoing challenges that are relevant to the study of specific derivatives like this compound. A primary hurdle is the synthesis of polysubstituted azetidines with high stereocontrol. While numerous methods exist for the synthesis of the azetidine ring, achieving specific substitution patterns, particularly at the 2-position, often requires specialized and sometimes complex synthetic strategies.

A significant challenge lies in the selective functionalization of the azetidine ring. The inherent ring strain of the four-membered ring makes it susceptible to ring-opening reactions, which can compete with desired functionalization reactions at the ring carbons or the nitrogen atom. Developing methodologies that allow for the selective modification of the azetidine core without its degradation remains an active area of research.

Furthermore, the synthesis of enantiomerically pure substituted azetidines is a considerable challenge. Many synthetic routes yield racemic mixtures, and the development of efficient and practical asymmetric syntheses or chiral resolution methods is crucial for exploring the potential applications of these compounds, for instance, as chiral ligands or in medicinal chemistry.

Prospects for Advanced Synthetic Strategies and Mechanistic Insights

The future of azetidine synthesis is moving towards the development of more efficient, atom-economical, and stereoselective methods. Modern synthetic approaches such as C-H activation, photoredox catalysis, and flow chemistry are being increasingly applied to the synthesis and functionalization of heterocyclic compounds, including azetidines. These advanced strategies could potentially be adapted for the synthesis of this compound and its analogues with greater control over stereochemistry and in higher yields.

For instance, the development of catalytic asymmetric methods for the direct C-H functionalization of the azetidine ring would provide a powerful tool for introducing new substituents with high enantioselectivity. Such methods would bypass the need for pre-functionalized starting materials and offer a more streamlined approach to a diverse range of substituted azetidines.

In terms of mechanistic insights, a deeper understanding of the factors that govern the reactivity of the azetidine ring is crucial. Computational studies, in conjunction with experimental work, can provide valuable information on the transition states and reaction pathways of various transformations involving azetidines. This knowledge can guide the design of new reactions and catalysts for the selective synthesis and functionalization of these strained heterocycles.

Future Directions in the Development of this compound as a Chemical Research Tool

Given the limited specific research on this compound, its potential as a chemical research tool remains largely unexplored. However, based on its structure, several future research directions can be envisioned.

The presence of the bulky benzhydryl group on the nitrogen atom could have interesting stereodirecting effects in reactions involving the azetidine ring. Future studies could investigate the diastereoselectivity of reactions at the C2 and C3 positions of the ring, with the benzhydryl group potentially influencing the approach of reagents.

Furthermore, the N-benzhydryl group is a common protecting group in organic synthesis. Research into the selective deprotection of the benzhydryl group from this compound would yield the corresponding NH-azetidine. This secondary amine could then serve as a versatile building block for the synthesis of a variety of N-functionalized 2-methylazetidines.

The development of stereoselective synthetic routes to both enantiomers of this compound would be a significant advancement. These enantiomerically pure compounds could be explored as chiral ligands in asymmetric catalysis or as chiral building blocks for the synthesis of more complex molecules. A thorough characterization of the physical and chemical properties of this compound, including detailed spectroscopic and crystallographic data, is a fundamental prerequisite for any future application.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-Benzhydryl-2-methylazetidine, and what methodological considerations are critical for reproducibility?

  • Answer : The synthesis of benzhydryl-containing azetidines often involves cyclization and catalytic hydrogenation. For example, Pd/C-mediated hydrogenation under ambient conditions (e.g., methanol, 18 hours) can reduce intermediates like imines or azides to form the azetidine ring . Benzhydryl ethers may also serve as precursors via O-benzylation reactions using reagents such as diphenyldiazomethane or palladium(II) chloride . Ensure inert atmospheres (N₂/Ar) during sensitive steps and monitor reaction progress via TLC or LC-MS to confirm intermediate formation.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Answer :

  • PPE : Wear nitrile gloves inspected for integrity, EN 166-certified safety goggles, and a lab coat. Use a face shield during bulk handling .
  • Engineering Controls : Perform reactions in a fume hood to minimize inhalation risks.
  • First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes. Always consult a physician and provide the safety data sheet .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Answer : Use a combination of analytical techniques:

  • Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity. Relative response factors (RRFs) for impurities should be validated using reference standards .
  • Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., benzhydryl protons at δ 7.2–7.5 ppm, azetidine ring protons at δ 3.0–4.0 ppm) .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multistep syntheses?

  • Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd/C vs. Pd(OAc)₂) for hydrogenation efficiency.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DCM) versus alcohols (MeOH, EtOH) for cyclization steps .
  • Temperature Control : Lower temperatures (0–5°C) may suppress side reactions during azetidine ring formation.

Q. How should researchers address contradictory spectral data or unexpected byproducts in azetidine synthesis?

  • Answer :

  • Data Triangulation : Cross-validate NMR findings with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline derivatives are available) .
  • Mechanistic Analysis : Use DFT calculations to model reaction pathways and identify plausible intermediates or transition states .
  • Controlled Replication : Repeat experiments under varying conditions (e.g., stoichiometry, catalysts) to isolate variables causing discrepancies .

Q. What advanced analytical methods are recommended for studying the reactivity of this compound in medicinal chemistry applications?

  • Answer :

  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor rapid azetidine ring-opening reactions.
  • Metabolite Profiling : LC-MS/MS with collision-induced dissociation (CID) to identify degradation products or bioactive metabolites .
  • Computational Modeling : Molecular docking or MD simulations to predict binding affinities with biological targets (e.g., GPCRs, enzymes) .

Q. How can researchers design experiments to resolve conflicting biological activity data for this compound derivatives?

  • Answer :

  • Dose-Response Curves : Perform EC₅₀/IC₅₀ assays across multiple concentrations to validate potency trends.
  • Off-Target Screening : Use kinome-wide profiling or proteomics to identify unintended interactions.
  • Structural-Activity Relationships (SAR) : Systematically modify substituents (e.g., methyl vs. ethyl groups) to isolate pharmacophoric features driving activity .

Methodological Notes

  • Safety Compliance : Adhere to OSHA/NIOSH guidelines for chemical storage and waste disposal .
  • Data Reproducibility : Document reaction parameters (e.g., humidity, catalyst lot) in electronic lab notebooks to mitigate batch-to-batch variability .

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